Comparative Enantioselectivity in Geraniol Hydrogenation: (R)-RuCl[(p-cymene)(BINAP)]Cl vs. Ru(OAc)₂(T-BINAP) vs. Ru(OAc)₂(BINAP)
In a direct head-to-head comparison under identical conditions (60°C, 40 bar H₂, methanol), (R)-RuCl[(p-cymene)(BINAP)]Cl produced citronellol with an enantiomeric excess (ee) of approximately 50% for the S-enantiomer. In contrast, the acetate analog R-Ru(OAc)₂(T-BINAP) achieved approximately 60% ee, while R-Ru(OAc)₂(BINAP) also gave around 50% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) in geraniol hydrogenation |
|---|---|
| Target Compound Data | ~50% ee |
| Comparator Or Baseline | R-Ru(OAc)₂(T-BINAP): ~60% ee; R-Ru(OAc)₂(BINAP): ~50% ee |
| Quantified Difference | 10% lower ee than R-Ru(OAc)₂(T-BINAP) |
| Conditions | 60°C, 40 bar H₂, methanol solvent |
Why This Matters
This quantifies that while the target catalyst is effective, it may not be the optimal choice for achieving maximum enantioselectivity in geraniol hydrogenation, guiding selection based on substrate-specific performance requirements.
- [1] Bernas, H., Bernas, A., Mäki-Arvela, P., Leino, R., & Murzin, D. Y. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 2(9), 1901–1907. View Source
